5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid
Description
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a substituted quinoline derivative characterized by a bromine atom at position 5, a methyl group at position 6, and a phenyl ring at position 2 of the quinoline core. The carboxylic acid group at position 4 enhances its polarity, making it a candidate for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C17H12BrNO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-7-8-13-15(16(10)18)12(17(20)21)9-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
HWMNXTYZZLBQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most notable applications of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to significant anticancer effects. Research has demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
Antitubercular Activity
The compound has also been explored for its antitubercular properties. A study indicated that quinoline derivatives, including this compound, exhibit inhibitory activity against Mycobacterium tuberculosis. This was attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Biological Applications
Inhibition of Enzymatic Activity
The compound's mechanism involves its interaction with molecular targets such as HDACs. By altering the acetylation status of histone proteins, it can lead to changes in gene expression that promote apoptosis in cancer cells. Additionally, studies have shown that certain derivatives maintain inhibitory activity against non-replicating strains of M. tuberculosis, highlighting their potential in treating persistent infections .
Industrial Applications
Material Science
this compound is utilized in the synthesis of new materials and as a precursor for dyes and pigments. Its structural characteristics allow it to serve as a building block for creating more complex quinoline derivatives used in various industrial applications.
Data Table: Summary of Applications
Case Studies
-
Histone Deacetylase Inhibition
A study conducted on various quinoline derivatives demonstrated that this compound significantly inhibited HDAC3, leading to enhanced anticancer activity through mechanisms such as G2/M cell cycle arrest and apoptosis induction . -
Antitubercular Screening
In vitro screening of modified quinoline derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis, with effective inhibition at concentrations as low as 1 μM. This highlights the potential for developing new therapeutic agents against tuberculosis using this compound as a scaffold .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituent patterns are compared below:
Electronic and Steric Effects
- Bromine Position: Bromine at position 5 (target compound) vs. 6 (e.g., ) alters electron-withdrawing effects. Position 5 bromine may destabilize the quinoline ring, increasing reactivity in nucleophilic substitutions.
- Phenyl vs. Heteroaryl : The 2-phenyl group in the target compound enhances π-π stacking in biological systems, whereas thiophene-containing analogs (e.g., ) may exhibit improved charge transfer in materials science.
Biological Activity
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H16BrN1O2 and a molecular weight of approximately 328.16 g/mol. Its structure includes a quinoline core with a bromine atom and a methyl group that contribute to its unique reactivity and biological profile. The presence of the carboxylic acid functional group is critical for its interactions with biological targets.
This compound primarily functions as an HDAC inhibitor. By inhibiting HDACs, the compound alters the acetylation status of histone proteins, thereby influencing gene expression, promoting apoptosis in cancer cells, and potentially affecting cell cycle progression. Research indicates that it selectively inhibits HDAC3, leading to antiproliferative effects in various cancer cell lines, including breast cancer and prostate cancer cells.
Anticancer Activity
The compound exhibits notable anticancer properties through several mechanisms:
- Cell Cycle Modulation : In vitro studies demonstrate that treatment with this compound increases the proportion of cells in the G2/M phase of the cell cycle, which is crucial for cellular division and apoptosis.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, with studies indicating increased rates of early and late apoptosis compared to controls .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, we can compare this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-2-phenylquinoline-4-carboxylic acid | C17H15BrN1O2 | Lacks methyl substitution; different activity profile |
| 6-Methyl-2-phenylquinoline-4-carboxylic acid | C18H17N1O2 | No bromine; potential different biological activities |
| 8-Methyl-2-phenylquinoline-4-carboxylic acid | C18H17N1O2 | Methyl group at position 8; varied reactivity |
| 6-Fluoro-2-methylquinoline-4-carboxylic acid | C17H16FN1O2 | Fluorine substitution; different electronic properties |
The unique combination of bromine and methyl groups on the quinoline structure distinguishes this compound from others, potentially influencing its pharmacological profile and reactivity patterns.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Inhibition of HDACs : A study showed that derivatives of this compound selectively inhibited HDAC3, leading to significant antiproliferative effects in cancer cell lines.
- Cell Cycle and Apoptosis Studies : Research indicated that treatment with this compound resulted in increased apoptosis rates in MCF-7 breast cancer cells compared to controls .
- Antimicrobial Potential : While direct studies on this compound's antimicrobial properties are sparse, related quinolines have shown efficacy against Mycobacterium tuberculosis and other pathogens, warranting further investigation into this aspect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
